molecular formula C13H14O3 B184659 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 31575-15-2

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B184659
CAS No.: 31575-15-2
M. Wt: 218.25 g/mol
InChI Key: GNXXGLPSRSIGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Safety and Hazards

The compound is identified as an irritant . More detailed safety data can be found in its Material Safety Data Sheet (MSDS) .

Preparation Methods

The synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds such as:

The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXXGLPSRSIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419880
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31575-15-2
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 6
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.